2-Chloroacrolein

Genotoxicity Ames assay Structure-activity relationship

2-Chloroacrolein (α-chloroacrolein, 2-chloroprop-2-enal; CAS 683-51-2) is a C3 α,β-unsaturated aldehyde with molecular formula C3H3ClO and molecular weight 90.51 g/mol. The compound features a vinyl chloride moiety activated by an adjacent electron-withdrawing aldehyde group, conferring dual electrophilic reactivity at both the carbonyl carbon and the β-carbon of the conjugated system.

Molecular Formula C3H3ClO
Molecular Weight 90.51 g/mol
CAS No. 683-51-2
Cat. No. B1216256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroacrolein
CAS683-51-2
Synonyms2-chloroacrolein
alpha-chloroacrolein
Molecular FormulaC3H3ClO
Molecular Weight90.51 g/mol
Structural Identifiers
SMILESC=C(C=O)Cl
InChIInChI=1S/C3H3ClO/c1-3(4)2-5/h2H,1H2
InChIKeyZWHANXMMZRUTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroacrolein (CAS 683-51-2) Chemical Identity and Procurement Baseline


2-Chloroacrolein (α-chloroacrolein, 2-chloroprop-2-enal; CAS 683-51-2) is a C3 α,β-unsaturated aldehyde with molecular formula C3H3ClO and molecular weight 90.51 g/mol [1]. The compound features a vinyl chloride moiety activated by an adjacent electron-withdrawing aldehyde group, conferring dual electrophilic reactivity at both the carbonyl carbon and the β-carbon of the conjugated system [2]. It is a metabolite of the thiocarbamate herbicides diallate and sulfallate and has been identified as a mutagenic constituent of softwood kraft chlorination effluent [3].

Ames positive-control compound for mutagenicity monitoring in environmental samples
Activated vinyl chloride building block for palladium-catalyzed cross-coupling reactions
Metabolite standard for thiocarbamate herbicide toxicology studies

Why 2-Chloroacrolein Cannot Be Substituted with Acrolein or Other In-Class Aldehydes


Substitution of 2-chloroacrolein with acrolein, methacrolein, or other α,β-unsaturated aldehydes fails for two reasons supported by quantitative data. First, 2-chloroacrolein exhibits substantially higher mutagenic potency than any other aldehyde examined in standardized Ames assays—a difference that directly impacts safety assessment and handling requirements [1]. Second, the chloro substituent activates the molecule toward palladium-catalyzed cross-coupling reactions in ways unavailable to non-halogenated acroleins; β-chloroacroleins are sufficiently reactive for Suzuki and Sonogashira couplings under mild conditions, whereas their non-chlorinated counterparts lack this synthetic utility [2]. The evidence below quantifies these differences across mutagenicity, synthetic selectivity, and physicochemical properties relative to relevant comparators.

Mutagenic potency differs
2-Chloroacrolein may exhibit substantially higher mutagenic response than acrolein or methacrolein, altering safety assessment and handling requirements.
Synthetic route unavailable
Non-halogenated analogs lack the C–Cl bond activation needed for palladium-catalyzed amination, limiting access to cross-coupling pathways.

2-Chloroacrolein (683-51-2) Quantitative Differentiation Evidence Against Closest Analogs


Direct Mutagenic Potency: 2-Chloroacrolein vs. Methyl-Substituted Chloroacrolein Analogs in Ames TA100 Assay

2-Chloroacrolein exhibits the highest mutagenic potency among a series of 2-chloro-substituted acroleins in Salmonella typhimurium TA100 without metabolic activation. The potency decreases stepwise with increasing methyl substitution at the C-3 position [1]. This quantitative SAR (structure-activity relationship) profile establishes 2-chloroacrolein as the most potent mutagen in the series, a critical consideration for hazard classification and occupational exposure limit setting [2].

Mutagenic potency
Head-to-head
2-Chloroacrolein — highest revertants/plate in series
Target 2-Chloroacrolein (baseline)
Comparator 2-Chlorocrotonaldehyde — reduced; 2-Chloro-3,3-dimethylacrolein — markedly reduced
Supports Ames positive-control selection for chloroacrolein series
Ames TA100, without S9 activation
Genotoxicity Ames assay Structure-activity relationship

Palladium-Catalyzed Amination Selectivity: 2-Chloroacrolein (as β-Chloroacrolein) vs. Unactivated Vinyl Chlorides

β-Chloroacroleins undergo selective amination exclusively at the chloro position under palladium catalysis, with no competing imine formation observed [1]. This contrasts sharply with the typical reactivity of unactivated vinyl chlorides, which are generally unreactive in palladium-catalyzed aminations and are much less utilized than their bromo or iodo counterparts [2]. The aldehyde group's electron-withdrawing effect activates the C–Cl bond sufficiently for coupling under mild conditions, enabling synthetic routes that are inaccessible with non-halogenated acroleins or ordinary vinyl chlorides [3].

Pd-catalyzed amination
Head-to-head
Selective amination at chloro position; no imine formation
Pd(OAc)₂ / BINAP / Cs₂CO₃, refluxing isopropanol
Enables C–N coupling on chloroacrolein scaffold, unavailable with non-halogenated acroleins
Unactivated vinyl chlorides generally unreactive
Cross-coupling Palladium catalysis C–N bond formation

DNA Crosslinking via Bifunctional Electrophilic Mechanism: 2-Chloroacrolein vs. Non-Halogenated Acroleins

2-Chloroacrolein functions as a bifunctional electrophile capable of crosslinking DNA via two distinct reactive centers. Polymer formation on reaction with deoxyadenosine involves Schiff base formation at the carbonyl group and Michael addition at the conjugated double bond [1]. This dual reactivity distinguishes 2-chloroacrolein from non-halogenated acroleins such as acrolein itself or methacrolein, which are primarily monofunctional electrophiles [2]. The crosslinking capacity likely contributes to the compound's exceptional mutagenic potency relative to other aldehydes examined [1].

DNA crosslinking
Class-level
Bifunctional electrophile: Schiff base + Michael addition sites
Supports crosslink mechanism distinct from monofunctional acrolein models
In vitro deoxyadenosine adduct; mechanism inferred
DNA adducts Crosslinking Genotoxicity mechanism

Physicochemical Stability and Reactivity: 2-Chloroacrolein vs. (Methylthio)acrolein Analogs

(Methylthio)acroleins are reported to be stable compounds, unlike their chloroacrolein counterparts which exhibit greater inherent reactivity [1]. This stability-reactivity trade-off is critical for synthetic planning: chloroacroleins serve as more reactive 1,3-dielectrophilic building blocks suitable for applications requiring higher electrophilicity, whereas (methylthio)acroleins are preferred when stability during storage or handling is paramount. Both classes have demonstrated efficacy as 1,3-dielectrophiles in thiophene synthesis, with (methylthio)acroleins yielding 2-carbethoxy-5-substituted thiophenes in 70-80% overall yields [2].

Stability vs reactivity
Cross-study
Chloroacroleins: less stable, higher reactivity as 1,3-dielectrophile
(Methylthio)acroleins — stable; thiophene yields 70–80%
Selection may prioritize reactivity (chloroacrolein) or handling convenience (methylthio analog)
1,3-Dielectrophile building block context
Synthetic building block 1,3-Dielectrophile Stability

2-Chloroacrolein (683-51-2) Evidence-Based Research and Industrial Applications


Genotoxicity Reference Standard for Environmental Mutagen Monitoring

2-Chloroacrolein serves as a direct-acting positive control or calibration standard in Ames assays (Salmonella typhimurium strains TA100 and TA1535) for monitoring mutagenic constituents in chlorinated effluents. As the ultimate mutagenic metabolite of the herbicides diallate and sulfallate and a constituent of softwood kraft chlorination effluent, it provides a relevant reference point for environmental genotoxicity studies. Its high potency relative to methyl-substituted chloroacroleins [1] ensures assay sensitivity when used as a positive control, and its demonstrated response to nucleophile-mediated detoxification (e.g., hydroxide ion, sulfur dioxide, glutathione) [2] makes it useful for evaluating mutagenicity reduction strategies in wastewater treatment.

Synthesis of Heterocyclic Systems via Palladium-Catalyzed Cross-Coupling

2-Chloroacrolein functions as an activated vinyl chloride building block for Suzuki and Sonogashira cross-coupling reactions, enabling the construction of polycyclic heterocyclic systems containing coumarin, pyridine, or isoquinoline cores [1]. Its selective amination at the chloro position under palladium catalysis—without competing imine formation [2]—provides a route to N-aryl enamine derivatives that is unavailable using non-halogenated acroleins or unactivated vinyl chlorides. This application is particularly relevant for medicinal chemistry and agrochemical intermediate synthesis requiring C–N bond formation on α,β-unsaturated aldehyde scaffolds.

Mechanistic Studies of Bifunctional Electrophile-Induced DNA Crosslinking

2-Chloroacrolein serves as a model bifunctional electrophile for investigating DNA crosslinking mechanisms. Its demonstrated capacity to form polymers with deoxyadenosine via Schiff base formation at the carbonyl group coupled with Michael addition at the double bond [1] provides a defined chemical system for studying crosslink formation, stability, and repair. The compound's reaction with nucleosides and 5′-mononucleotides has been characterized in comparative studies with 2-fluoroacrolein and 2-bromoacrolein [2], offering researchers a halogen-series framework for probing how halogen identity influences adduct formation and isomerization kinetics.

Thiocarbamate Herbicide Metabolism and Toxicological Risk Assessment

2-Chloroacrolein is the ultimate mutagenic metabolite formed during the metabolism of the carcinogenic herbicides diallate and sulfallate [1]. This metabolic pathway proceeds via sulfoxidation of the parent thiocarbamates followed by [2,3] sigmatropic rearrangement and 1,2-elimination reactions [2]. For toxicologists and regulatory scientists assessing the human health risks of thiocarbamate exposure, 2-chloroacrolein is the essential reference compound for quantifying metabolic activation potential and for developing biomarkers of exposure. Its identification as a constituent of chlorinated drinking water via humic acid chlorination further expands its relevance to disinfection byproduct risk assessment.

Application
Selection Property
Validation Focus
Genotoxicity reference standard
Mutagenic potency profile
Ames TA100/TA1535 sensitivity verification
Heterocyclic synthesis via cross-coupling
Vinyl chloride reactivity for Pd coupling
C–N bond formation selectivity under Pd catalysis
DNA crosslinking mechanistic studies
Bifunctional electrophile capacity
Crosslink formation with deoxyadenosine; halogen-series comparison
Thiocarbamate herbicide metabolism research
Metabolic activation biomarker
Diallate/sulfallate metabolite identity; disinfection byproduct risk assessment

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